1-Acetyl-4-benzylpiperazine
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXJRLWMCLBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Piperazine Ring Systems in Organic Chemistry Research
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (1 and 4), is a ubiquitous and privileged structure in medicinal chemistry and drug discovery. scispace.comresearchgate.net Its prevalence stems from a combination of desirable physicochemical properties. The two nitrogen atoms provide sites for hydrogen bond donors and acceptors, which can enhance interactions with biological targets and improve water solubility and bioavailability. mdpi.com This structural feature makes the piperazine moiety a versatile scaffold that can be readily modified to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. mdpi.combohrium.com
Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and central nervous system effects. researchgate.netmuseonaturalistico.it This versatility has led to their incorporation into numerous clinically successful drugs. researchgate.netmuseonaturalistico.it The ability to introduce various substituents at the nitrogen atoms allows for extensive structure-activity relationship (SAR) studies, guiding the rational design of new therapeutic agents with improved potency and selectivity. researchgate.netmuseonaturalistico.it
The Historical Context of Benzylpiperazine Derivatives in Chemical Synthesis
The synthesis of benzylpiperazine derivatives has a notable history in organic chemistry. 1-Benzylpiperazine (B3395278) itself was first synthesized in 1944. wikipedia.org Early research into piperazine (B1678402) compounds was largely focused on their potential as anthelmintic agents for treating parasitic infections in livestock. wikipedia.org
A significant challenge in the synthesis of monosubstituted piperazines, such as 1-benzylpiperazine, is the potential for the formation of the undesired 1,4-disubstituted product. orgsyn.orgmuni.cz Various synthetic methods have been developed to address this, including the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.orgeuropa.eu One common strategy involves the use of a blocking group, where the benzyl group itself can serve this purpose and is easily removable by hydrogenolysis, allowing for the preparation of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines. orgsyn.org The development of efficient and chemoselective synthetic routes remains an active area of research. muni.cz
Definition and Core Structural Features of 1 Acetyl 4 Benzylpiperazine
1-Acetyl-4-benzylpiperazine is a derivative of piperazine (B1678402) characterized by the presence of an acetyl group (-COCH₃) attached to one nitrogen atom and a benzyl (B1604629) group (-CH₂C₆H₅) attached to the other. This specific arrangement of functional groups imparts distinct chemical properties to the molecule.
The core structure consists of the central piperazine ring. The acetyl group is an electron-withdrawing group, which can influence the basicity of the adjacent nitrogen atom. The benzyl group, on the other hand, is a bulky, hydrophobic substituent. The combination of these two different groups on the piperazine scaffold creates an asymmetrical molecule with specific steric and electronic features that can govern its interactions with other molecules.
A comparative study on the synthesis of this compound has shown that the reaction of 1-benzylpiperazine (B3395278) with acetic anhydride (B1165640) in toluene (B28343) can be a very effective method, yielding the product in a short time at room temperature. muni.cz
Overview of Research Trajectories for 1 Acetyl 4 Benzylpiperazine and Its Derivatives
Established Synthetic Routes for this compound
The formation of this compound is primarily achieved through the acetylation of an N-benzylpiperazine precursor. This process can be accomplished using different acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride.
Acetylation of N-Benzylpiperazine Precursors
The core of synthesizing this compound lies in the acetylation of N-benzylpiperazine. smolecule.com N-benzylpiperazine serves as the starting material, which already possesses one of the desired functional groups, the benzyl group, attached to a nitrogen atom of the piperazine ring. The subsequent step involves the introduction of an acetyl group to the second nitrogen atom. This reaction is a common method for producing various piperazine derivatives. smolecule.com The benzyl group itself can be introduced by reacting piperazine with benzyl chloride. orgsyn.orgeuropa.eu The benzyl group is considered an ideal blocking group in the synthesis of monosubstituted and unsymmetrically disubstituted piperazines, as it can be easily removed by hydrogenolysis if needed. orgsyn.org
Utilization of Acetic Anhydride in Solution-Phase Synthesis
Acetic anhydride is a frequently used reagent for the acetylation of N-benzylpiperazine. muni.czmuni.cz The reaction is typically carried out in a suitable solvent. One effective method involves conducting the reaction in toluene (B28343) at room temperature, which can lead to the formation of the product in a very short time. muni.czmuni.cz In some cases, the presence of a base is not favorable for the reaction of N-benzylpiperazine with acetic anhydride. muni.czmuni.cz However, in other syntheses involving different piperazine derivatives, acetic anhydride is used in conjunction with a base. google.com The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. For instance, reacting N-benzylpiperazine with acetic anhydride in toluene has been shown to be a highly effective method. muni.czmuni.cz
Table 1: Comparative Study of the Synthesis of this compound This table is interactive. Users can sort and filter the data.
| Precursor | Acetylating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzylpiperazine | Acetic Anhydride | Toluene | Room Temperature, 5 minutes | 88% | muni.czmuni.cz |
Role of Acetyl Chloride in the Synthesis of this compound
Acetyl chloride is another effective acetylating agent for the synthesis of this compound. muni.czmuni.cz Similar to acetic anhydride, the reaction with N-benzylpiperazine is often performed in a solvent like toluene at room temperature. muni.czmuni.cz Acetyl chloride is known to react readily with N-benzylpiperazine, providing a high yield of the desired product. muni.czmuni.cz The choice between acetyl chloride and acetic anhydride can depend on factors such as reactivity, cost, and the specific reaction conditions required. In some synthetic procedures for related compounds, acetyl chloride is used in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. tandfonline.com
Chemoselective Preparation Strategies
Chemoselectivity is a critical aspect of synthesizing this compound, ensuring that the acetyl group is added to the correct nitrogen atom without side reactions.
Mono-acetylation Techniques
Achieving mono-acetylation of piperazine derivatives is a key challenge in their synthesis. niscpr.res.in When reacting a diamine like piperazine with an acylating agent, there is a statistical probability of obtaining a mixture of mono- and di-acylated products. ontosight.ai To favor mono-acetylation, various techniques have been developed. One approach involves using a protecting group, such as a benzyl or tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms before introducing the acetyl group. muni.czgoogle.com Another strategy is to perform the reaction under specific conditions, such as using a controlled amount of the acetylating agent or employing a specific solvent system. google.com For symmetrical diamines like piperazine, methods such as ionic immobilization on a sulfonic acid-functionalized silica (B1680970) gel have been developed for selective mono-acylation. colab.ws
Strategies for Controlling Regioselectivity in Piperazine Derivatization
Controlling regioselectivity in the derivatization of unsymmetrical piperazines like N-benzylpiperazine is crucial for obtaining the desired product. The presence of the benzyl group on one nitrogen atom influences the reactivity of the second nitrogen atom. The goal is to selectively acetylate the unsubstituted nitrogen atom. This is generally achievable because the two nitrogen atoms in N-benzylpiperazine have different chemical environments. The use of protecting groups on one of the nitrogen atoms is a common strategy to direct the reaction to the other nitrogen. For example, a Boc group can be used to protect one nitrogen before derivatization. rsc.org The mono-protonation of piperazine to form a piperazin-1-ium (B1237378) cation has also been explored as a simple and effective method for achieving chemoselective mono-substitution. muni.czmuni.cz This approach avoids the need for more complex protecting groups and subsequent deprotection steps. muni.cz
Influence of Reaction Conditions on Product Yield and Purity
The synthesis of this compound from 1-benzylpiperazine (B3395278) is highly dependent on the chosen reaction conditions, including the acylating agent, solvent, and base. A comparative study has shown that both acetic anhydride and acetyl chloride can be effective acylating agents. muni.cz
The reaction of 1-benzylpiperazine with acetic anhydride in toluene at room temperature is remarkably efficient, achieving full conversion in just five minutes with a crude product yield of 88%. muni.cz Alternatively, using acetyl chloride in ethyl acetate (B1210297) in the presence of triethylamine as a base also provides a high yield of 90% at room temperature. muni.cz The choice between these methods may depend on factors such as cost, availability of reagents, and desired purity profile. The use of a base like triethylamine is crucial when starting with the salt form of 1-benzylpiperazine, such as 4-benzylpiperazin-1-ium chloride, to deprotonate the starting material. muni.cz
Table 1: Comparative Study of this compound Synthesis
| Starting Material | Acylating Agent | Solvent | Base | Temperature | Reaction Time (Full Conversion) | Crude Yield (%) |
|---|---|---|---|---|---|---|
| 1-Benzylpiperazine | Acetic Anhydride | Toluene | - | Room Temp | 5 min | 88 |
| 4-Benzylpiperazin-1-ium Chloride | Acetyl Chloride | Ethyl Acetate | Triethylamine | Room Temp | 1 hr | 90 |
Data sourced from a comparative study on the synthesis of this compound. muni.cz
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry offers several advanced techniques to improve the synthesis of piperazine-based compounds, including microwave-assisted synthesis, metal-catalyzed reactions, and solid-phase synthesis.
Microwave-Assisted Synthesis of Benzylpiperazine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of benzylpiperazine derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of 1-benzylpiperazine itself has been achieved in 94% yield in just 5 minutes at 100°C and 150W in acetonitrile (B52724). muni.cz Furthermore, microwave irradiation has been utilized in the synthesis of more complex benzylpiperazine derivatives, demonstrating its broad applicability. nih.govacs.org For example, a benzylpiperazine derivative was synthesized in a 90% yield via treatment with 4-(chloromethyl)benzyl alcohol, potassium carbonate, and potassium iodide in dichloromethane (B109758) under microwave irradiation at 120°C for 2 hours. nih.govacs.org This highlights the potential for MAOS to significantly reduce reaction times and improve efficiency in the synthesis of this compound and related compounds. researchgate.netmdpi.comrsc.org
Metal-Catalyzed Reactions for Piperazine-Based Compounds
Metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency and selectivity. The synthesis of piperazine derivatives has benefited from various catalytic systems. For instance, a Cp*Ir complex has been developed for the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives at 110°C. clockss.org While this specific example leads to a disubstituted product, the underlying principles of metal-catalyzed N-alkylation are relevant.
Furthermore, palladium acetate has been used to catalyze the reaction of benzaldehyde (B42025) with an excess of piperazine in a high-pressure reactor to form 1-benzylpiperazine. muni.cz The use of metal catalysts can offer milder reaction conditions and improved yields compared to traditional methods. clockss.org The development of chemoselective catalytic methods for the direct mono-N-acylation of piperazine derivatives remains an area of active research.
Solid-Phase Synthesis Utilizing Ionically-Bound Substrates
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries by immobilizing a substrate on a solid support, which simplifies purification by allowing for the easy removal of excess reagents and by-products through filtration. acs.org This technique has been applied to the synthesis of N-monosubstituted piperazines. acs.org One strategy involves the use of a resin-supported piperazin-1-ium cation, which is an example of a solid-phase synthesis with an ionically bonded substrate. muni.czmuni.cz This method is particularly useful for achieving mono-substitution. muni.cz
In this approach, piperazine can be chemisorbed onto a weakly acidic cation-exchanger resin to form the piperazine-1-ium cation. muni.cz This ionically-bound substrate can then react with various electrophiles, such as carboxylic anhydrides, to yield the desired 1-acylpiperazine. muni.cz This method has been shown to be highly effective, with syntheses often catalyzed by metal ions like Cu(I), Cu(II), or Al(III) supported on the resin, leading to shortened reaction times and high yields (82-95%). muni.cz The solid-phase approach is amenable to parallel synthesis, facilitating the rapid generation of diverse piperazine libraries. acs.orgnih.govnih.govoup.com
Investigation of Side-Product Formation and Impurity Profiles
A critical aspect of any synthetic procedure is the understanding and control of side-product formation to ensure the purity of the final compound.
Formation of 1,4-Disubstituted Piperazine By-products
A common issue in the synthesis of mono-substituted piperazines is the formation of the corresponding 1,4-disubstituted by-product. muni.cz In the case of the synthesis of this compound, the primary starting material is 1-benzylpiperazine, which has a free secondary amine at the N4 position. The acylation reaction targets this nitrogen. However, if the starting material is piperazine itself, direct acylation is not chemoselective and typically yields a mixture of 1-substituted, 1,4-disubstituted, and unreacted piperazine. muni.cz
Even when starting with 1-benzylpiperazine, harsh reaction conditions or an excess of the acylating agent can potentially lead to the formation of 1,4-diacetylpiperazine if any de-benzylation occurs, or other side reactions. However, the primary concern in the synthesis of 1-benzylpiperazine itself is the formation of 1,4-dibenzylpiperazine. orgsyn.org For example, the reaction of piperazine with benzyl bromide can produce an unspecified amount of the undesired 1,4-disubstituted product, which requires subsequent removal. muni.cz The use of a large excess of piperazine can help to minimize this di-substitution. muni.cz Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired mono-substituted product and simplify purification. muni.cz
Optimization of Reaction Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on various reaction parameters, including the choice of solvent, reaction temperature, and time, as well as the roles of bases and the specific acetylating agent used.
The solvent plays a critical role in the acetylation of 1-benzylpiperazine, influencing reaction rates and product yields significantly. Research indicates that the reaction of 1-benzylpiperazine with acetic anhydride is exceptionally efficient in toluene at room temperature, yielding the desired product in just five minutes with a high yield of 88%. muni.cz
In contrast, other solvent systems show varied effectiveness. For the synthesis of a related compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), using an alcohol-water solution (e.g., methanol (B129727), ethanol, or propanol) resulted in high product yield (up to 80%) and purity. google.com This method was presented as a significant improvement over a previously documented synthesis in 1,4-dioxane (B91453), which required refluxing for three days and resulted in a much lower yield of approximately 27%. google.com Other syntheses of similar benzylpiperazine derivatives have successfully utilized dry solvents like dichloromethane (DCM) or tetrahydrofuran (THF). nih.govacs.org The dielectric constant and solvating properties of the solvent can affect the stability of the transition state during the nucleophilic attack, thereby influencing the reaction kinetics. researchgate.net
| Solvent | Starting Material | Acylating Agent | Base | Conditions | Yield | Source |
|---|---|---|---|---|---|---|
| Toluene | 1-Benzylpiperazine | Acetic Anhydride | None | RT, 5 min | 88% | muni.cz |
| Alcohol-Water | 4-Hydroxyphenyl piperazine dihydrobromide | Acetic Anhydride | Alkali (e.g., K₂CO₃) | Not specified | ~80% | google.com |
| 1,4-Dioxane | N-(4-hydroxyphenyl) piperazine dihydrobromate | Acetic Anhydride | K₂CO₃ | Reflux, 3 days | ~27% | google.com |
| Dichloromethane (DCM) | 1-(4-Methoxybenzyl)piperazine | Activated Carboxylic Acid | None** | 0°C to RT, 1 hr | 36-68% | acs.org |
| Tetrahydrofuran (THF) | 1-(4-Methoxybenzyl)piperazine | Acyl Chloride | Triethylamine | 0°C, 10 min | Not specified | nih.gov |
Reaction kinetics, specifically temperature and duration, are profoundly influenced by the chosen synthetic route, including the solvent and reagents. A comparative study highlights these dependencies starkly. The acetylation of 1-benzylpiperazine with acetic anhydride in toluene is remarkably rapid, reaching completion in just 5 minutes at room temperature. muni.cz This suggests very favorable reaction kinetics under these conditions.
Conversely, older methods for analogous compounds report significantly longer reaction times and require elevated temperatures. For example, the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine in 1,4-dioxane necessitated a 3-day reflux period. google.com Other modern procedures for related derivatives describe reaction times of around one hour at room temperature after initial cooling, or short reaction times of 10 minutes at 0°C when using more reactive acyl chlorides. nih.govacs.org This demonstrates that optimization of reagents and conditions can reduce reaction times from days to mere minutes and lower the required temperature, leading to more efficient and energy-conserving processes.
In the synthesis of this compound, acid anhydrides and bases fulfill crucial roles.
Acid Anhydrides: Acetic anhydride is a commonly used acetylating agent for this transformation. muni.czgoogle.com It provides the acetyl group that is transferred to the nucleophilic nitrogen of 1-benzylpiperazine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the piperazine ring attacks one of the carbonyl carbons of the anhydride. libretexts.org This is followed by the elimination of a carboxylate leaving group. libretexts.org Acetyl chloride can also be used as a more reactive, though often less convenient, alternative. muni.cz
Bases: The role of a base is critical in acetylation reactions, particularly when starting with an amine. The reaction between an amine and an acid anhydride produces one mole of a carboxylic acid (acetic acid, in this case) for every mole of amide formed. libretexts.org If not neutralized, this acidic by-product will protonate the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt, which would halt the reaction. libretexts.org Therefore, a base is typically added to scavenge the acid. Common bases used for this purpose include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine and pyridine. nih.govgoogle.comlibretexts.org The choice of base can depend on the specific reactants and solvent system. However, if the starting material is the free base form of 1-benzylpiperazine and the reaction is sufficiently fast (as seen in toluene), an external base may not be necessary. muni.cz
| Substrate | Acylating Agent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Benzylpiperazin-1-ium chloride | Acetic Anhydride | Pyridine | Pyridine | Reflux | 24 h | 15% |
| 1-Benzylpiperazine | Acetyl Chloride | Toluene | None | Reflux | 1 h | 75% |
| 1-Benzylpiperazine | Acetic Anhydride | Toluene | None | Room Temp. | 5 min | 88% |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. bohrium.comjaper.in
Assignment of Characteristic Vibrational Modes for Structural Elucidation
The FT-IR and FT-Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its different functional groups. The analysis of these spectra allows for a detailed structural assignment.
Key functional group vibrations include:
C-H vibrations: The aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2800 cm⁻¹ region.
C=O stretching: The carbonyl group of the acetyl moiety gives rise to a strong absorption band, which is a key marker in the IR spectrum.
C-N stretching: Vibrations associated with the piperazine ring's C-N bonds are also identifiable.
Aromatic ring vibrations: The characteristic in-plane and out-of-plane bending vibrations of the benzene (B151609) ring provide further structural confirmation.
The table below summarizes some of the characteristic vibrational frequencies observed for this compound and related compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H Stretch (Aromatic) | 3100-3000 | nih.gov |
| C-H Stretch (Aliphatic) | 3000-2850 | nih.gov |
| C=O Stretch (Amide) | 1680-1630 | researchgate.net |
| C-N Stretch | 1200-1020 | nih.gov |
| Ring Breathing (Benzene) | ~1000 | nih.gov |
| C-H Out-of-Plane Bend | 900-675 | researchgate.net |
Comparative Analysis of Experimental and Theoretically Computed Spectra
To gain a deeper understanding of the vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretically computed spectra. muni.cz Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing a theoretical framework for the assignment of vibrational bands. nih.gov The comparison between experimental and theoretical data generally shows good agreement, which validates the structural assignments made from the experimental spectra. muni.czresearchgate.net Discrepancies between the two can often be attributed to factors such as intermolecular interactions in the solid state, which are not always fully accounted for in the theoretical models of isolated molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the chemical environment of individual atoms within a molecule. bohrium.com For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon frameworks, respectively. muni.czucl.ac.uk
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound reveals distinct signals for the protons in different parts of the molecule. The chemical shifts of these protons are influenced by their local electronic environment.
A general assignment of the proton signals is as follows:
Aromatic protons: The protons on the benzyl group typically appear in the downfield region of the spectrum.
Piperazine ring protons: The protons on the piperazine ring give rise to signals in the mid-field region. The protons on the carbons adjacent to the nitrogen atoms are deshielded to different extents depending on the substituent on the nitrogen.
Acetyl protons: The methyl protons of the acetyl group appear as a sharp singlet in the upfield region of the spectrum.
Benzyl methylene (B1212753) protons: The two protons of the CH₂ group connecting the benzene ring to the piperazine ring also give a characteristic signal.
The following table presents typical experimental ¹H NMR chemical shift ranges for the different types of protons in this compound.
| Proton Type | Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 |
| Benzyl (CH₂) | ~3.5 |
| Piperazine (ring CH₂) | 2.3 - 3.6 |
| Acetyl (CH₃) | ~2.1 |
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. ucl.ac.uk Each unique carbon atom in the molecule gives rise to a distinct signal.
Key features of the ¹³C NMR spectrum include:
Carbonyl carbon: The carbon of the C=O group appears at a significantly downfield chemical shift.
Aromatic carbons: The carbons of the benzene ring produce a set of signals in the aromatic region.
Piperazine ring carbons: The carbon atoms of the piperazine ring are observed in the aliphatic region.
Acetyl methyl carbon: The methyl carbon of the acetyl group gives a signal in the upfield region.
Benzyl methylene carbon: The carbon of the benzylic CH₂ group is also readily identified.
Below is a table with typical experimental ¹³C NMR chemical shift ranges for this compound.
| Carbon Type | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~169 |
| Aromatic (C₆H₅) | 127 - 138 |
| Benzyl (CH₂) | ~63 |
| Piperazine (ring CH₂) | 40 - 54 |
| Acetyl (CH₃) | ~21 |
Theoretical Calculation of Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Methodologies
Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, are a valuable complement to experimental data. imist.maresearchgate.net These calculations can predict the chemical shifts of both protons and carbons with a reasonable degree of accuracy. nih.govunn.edu.ng By comparing the calculated chemical shifts with the experimental values, a more confident and detailed assignment of the NMR spectra can be achieved. researchgate.net The GIAO/DFT approach is known to provide satisfactory chemical shifts for various nuclei. researchgate.net The correlation between experimental and theoretical values can further confirm the proposed molecular structure and conformation. unn.edu.ng
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Conjugation Patterns
The electronic absorption properties of this compound are dictated by the chromophores present in its structure: the benzyl group and the acetyl group. The benzyl group contains a benzene ring, which is an aromatic chromophore, while the acetyl group contains a carbonyl (C=O) functionality.
The benzene ring typically exhibits two primary absorption bands in the UV region, which are associated with π → π* electronic transitions. nih.gov The presence of the piperazine ring as a substituent on the benzene ring can cause a bathochromic (red) shift of these absorption bands. acs.org Furthermore, the carbonyl group of the acetyl moiety introduces the possibility of n → π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. acs.org These transitions are generally weaker in intensity compared to π → π* transitions. nih.gov
Table 1: Expected Electronic Transitions for this compound
| Functional Group | Chromophore | Expected Transition Type |
|---|---|---|
| Benzyl Group | Benzene Ring | π → π* |
X-ray Diffraction (XRD) and Crystallographic Studies
Determination of Solid-State Molecular Conformation and Geometry
While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, extensive crystallographic data exists for closely related benzylpiperazine derivatives, which allows for a detailed understanding of its likely solid-state conformation. pdbj.orgrcsb.orgebi.ac.uk
Notably, the crystal structure of a complex molecule, 4-(4-acetyl-3-benzylpiperazine-1-carbonyl)benzene-1-sulfonamide, has been determined in complex with human carbonic anhydrase I (PDB entry: 6EVR). pdbj.orgrcsb.orgebi.ac.uk This structure provides direct insight into the geometry of the acetyl-benzylpiperazine moiety. In this and other piperazine derivatives, the six-membered piperazine ring consistently adopts a stable chair conformation. researchgate.netlongdom.org This conformation minimizes steric strain and is the preferred geometry for piperazine and its derivatives in the solid state.
The benzyl group's orientation relative to the piperazine ring is a key geometric feature. In related structures, the arrangement is such that it balances steric and electronic factors. rsc.org Structural parameters from analogous compounds provide expected values for bond lengths and angles.
Table 2: Selected Crystallographic Parameters from a Related Benzylpiperazine Derivative Data derived from the inhibitor molecule found in PDB entry 6EVR, which contains a 2-benzylpiperazine (B1268327) scaffold. ebi.ac.uk
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Piperazine Ring Conformation | Spatial arrangement of the ring atoms | Chair |
| C-N Bond Length (Piperazine) | Distance between carbon and nitrogen atoms in the ring | ~1.46 Å longdom.org |
| C-C Bond Length (Piperazine) | Distance between carbon atoms in the ring | ~1.52 Å |
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding)
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, which lacks strong hydrogen bond donors like O-H or N-H, the crystal structure is likely stabilized by weaker interactions.
Validation of Computational Geometries through Experimental X-ray Data
In modern structural chemistry, a powerful approach involves the synergy between experimental X-ray diffraction and theoretical computational methods, such as Density Functional Theory (DFT). ijcce.ac.irresearchgate.net This combination allows for the validation of theoretical models and provides deeper insight into molecular properties.
For many piperazine-containing compounds, researchers first determine the molecular structure using single-crystal XRD and then optimize the geometry using computational methods. rsc.orgijcce.ac.ir The calculated parameters, such as bond lengths and angles, are then compared with the experimental data. A high degree of agreement between the experimental and theoretical values lends confidence to the computational model. researchgate.net This validated model can then be used to calculate other properties that are difficult to measure experimentally, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). longdom.orgsemanticscholar.org Studies on benzylpiperazine derivatives have successfully used this integrated approach to understand stable conformations and preferred intermolecular interactions, which are crucial for molecular recognition processes. rsc.org While a direct comparison for this compound is not published, this methodology is standard practice for related structures. nih.gov
Quantum Chemical Computations
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation (geometry optimization). muni.cznih.gov These calculations identify the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles. Studies on similar piperazine structures, such as 1-benzyl-1-methylpiperazine-1,4-diium dichloride, have shown that the piperazine ring typically adopts a stable chair conformation. muni.cz In this conformation, the bulkier substituents on the nitrogen atoms, like the benzyl group, tend to occupy the equatorial position to minimize steric hindrance. muni.cz
Atoms in Molecules (AIM) theory is a quantum mechanical model that characterizes chemical bonding based on the topology of the electron density. While specific AIM analysis data for this compound is not prominently available in the reviewed literature, this method is generally used to analyze the nature of atomic interactions, identifying bond critical points and characterizing the bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular delocalization interactions. uni-muenchen.deresearchgate.net It examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.dewisc.edu A higher E(2) value indicates a more intense interaction.
In molecules similar to this compound, NBO analysis reveals significant delocalization of electron density. muni.cz For instance, interactions involve the lone pairs of oxygen and nitrogen atoms acting as donors and the antibonding orbitals (e.g., π* or σ*) of nearby bonds acting as acceptors. uni-muenchen.dewisc.edu In a related compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, the carbonyl group's oxygen lone pairs would be significant donors. chemrxiv.org These donor-acceptor interactions lead to a stabilization of the molecule and are key to understanding its electronic structure and reactivity. researchgate.netuba.ar
The table below illustrates typical NBO analysis results for a related piperazine derivative, showing the donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(O) | π(C=O) | > 50 |
| n(N) | σ(C-H) | ~ 5-10 |
| σ(C-C) | σ*(C-N) | ~ 2-5 |
Note: This table is illustrative, based on general principles and data for similar compounds. E(2) denotes the stabilization energy.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. muni.cz A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net
For piperazine derivatives, the HOMO is often localized on the benzyl or phenyl moiety and the piperazine nitrogen atoms, while the LUMO may be distributed over the acetyl group or the aromatic ring. This distribution facilitates intramolecular charge transfer from the donor part (benzylpiperazine) to the acceptor part (acetyl group). muni.cz
Table of Frontier Orbital Properties for a Related Benzylpiperazine Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.342 |
| LUMO Energy | -4.711 |
| Energy Gap (ΔE) | 3.631 |
Data based on 1-benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate. muni.cz
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. muni.czchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net
Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. chemrxiv.orgoatext.com
Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack. These are usually located around hydrogen atoms. chemrxiv.orgoatext.com
Green Regions: Represent neutral or zero potential.
In studies of similar compounds like 1-Acetyl-4-(4-hydroxyphenyl)piperazine and 1-benzyl-1-methylpiperazine-1,4-diium dichloride, the most negative potential is concentrated on the carbonyl oxygen atom of the acetyl group, identifying it as a primary site for electrophilic interaction. muni.czchemrxiv.org Positive potential regions are observed around the hydrogen atoms of the benzyl group and the piperazine ring. muni.czchemrxiv.org This analysis is crucial for understanding intermolecular interactions, including biological recognition processes. chemrxiv.org
Prediction of Nonlinear Optical (NLO) Properties through Hyperpolarizability Computations
Molecules with significant intramolecular charge transfer, often of a donor-π-acceptor structure, can exhibit large nonlinear optical (NLO) properties. nih.gov These properties are characterized by the first-order hyperpolarizability (β), a measure of a molecule's NLO response. Computational chemistry, using DFT methods, can reliably predict these properties. nih.goveie.gr
For piperazine derivatives, the charge transfer from the benzylpiperazine moiety (donor) to the acetyl group (acceptor) suggests potential NLO activity. researchgate.net Calculations on related 1-alkyl-1-methylpiperazine-1,4-diium salts have shown significant first hyperpolarizability values, indicating a substantial NLO response. muni.czresearchgate.net For example, the calculated first hyperpolarizability of 1-benzyl-1-methylpiperazine-1,4-diium dichloride was found to be significantly higher than that of the standard NLO material, urea. muni.cz This suggests that this compound could be a candidate for NLO materials development.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine |
| 1-benzyl-1-methylpiperazine-1,4-diium dichloride |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and drug discovery for elucidating the relationship between a molecule's structure and its biological activity. For piperazine derivatives, these computational techniques are widely employed to design and predict the potency of new compounds. mdpi.comnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a compound like this compound, a wide array of descriptors can be calculated using specialized software to correlate its structural features with potential functions. These descriptors are generally categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. The energy of the LUMO (ELUMO) and the electrophilicity index (ω) have been shown to be significant in correlating the inhibitory activity of piperazine derivatives. mdpi.com
Physicochemical and Topological Descriptors: These parameters quantify various physical and structural properties. Key descriptors include Molar Refractivity (MR), aqueous solubility (Log S), and Topological Polar Surface Area (TPSA), all of which have been identified as important factors in the biological activity of piperazine derivatives. mdpi.com Constitutional descriptors, such as the number of double bonds (nDB) and the number of oxygen atoms (nO), can also play a vital role in the binding of piperazine derivatives to their targets. openpharmaceuticalsciencesjournal.com
A hypothetical set of calculated molecular descriptors for this compound is presented in the table below.
| Descriptor Category | Descriptor | Hypothetical Value | Significance in QSAR Models |
| Electronic | HOMO Energy (eV) | -8.5 | Relates to electron-donating ability |
| LUMO Energy (eV) | -1.2 | Relates to electron-accepting ability, correlated to inhibitory activity mdpi.com | |
| Dipole Moment (Debye) | 3.5 | Indicates molecular polarity and potential for dipole-dipole interactions | |
| Physicochemical | Molar Refractivity (MR) | 70.2 | Encodes molecular volume and polarizability, influences binding mdpi.com |
| LogP (Octanol/Water) | 2.8 | Measures hydrophobicity, important for membrane permeability | |
| Aqueous Solubility (Log S) | -3.1 | Predicts solubility in water, crucial for bioavailability mdpi.com | |
| Topological | Topological Polar Surface Area (TPSA) (Ų) | 32.5 | Estimates the surface area of polar atoms, related to transport properties mdpi.com |
| Number of Rotatable Bonds | 4 | Indicates molecular flexibility |
QSAR models for piperazine derivatives are typically developed using statistical methods like Multiple Linear Regression (MLR). mdpi.comnih.gov These models create a mathematical equation that links the calculated molecular descriptors (the independent variables) to the observed biological activity (the dependent variable). insilico.eu
The process involves:
Data Set Preparation: A series of piperazine analogues with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large pool of molecular descriptors is calculated for each molecule in the series. insilico.eu
Model Building: Statistical techniques like MLR are used to select the most relevant descriptors and build a predictive equation. For instance, a QSAR model for mTORC1 inhibitors based on piperazine derivatives yielded a robust equation with a high coefficient of determination (R² = 0.74). mdpi.com Similarly, a model for renin inhibitors achieved an R² of 0.846. openpharmaceuticalsciencesjournal.com
Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation with a separate set of compounds. A cross-validation coefficient (Q²) greater than 0.5 is generally considered indicative of a reliable model. mdpi.comopenpharmaceuticalsciencesjournal.com
These validated QSAR models can then be used to predict the activity of novel, unsynthesized compounds like derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. sarpublication.com This method is invaluable for understanding potential drug-receptor interactions at the molecular level.
For a molecule like this compound, molecular docking can predict how it fits into the binding site of a specific protein target and identify the key intermolecular interactions that stabilize the complex. Studies on related arylpiperazine derivatives have revealed common binding motifs. acs.orgresearchgate.net
Key predicted interactions for this compound could include:
Ionic Bonding: The basic nitrogen atom of the piperazine ring (N4, attached to the benzyl group) can become protonated. This positively charged nitrogen can form a strong ionic bond or salt bridge with a negatively charged amino acid residue, such as Aspartate (Asp) or Glutamate (Glu), in the receptor's active site. acs.orgmdpi.com
Hydrogen Bonding: The acetyl group's carbonyl oxygen is a hydrogen bond acceptor and could interact with hydrogen bond donor residues like Serine (Ser), Tyrosine (Tyr), or Asparagine (Asn). acs.org
π-Interactions: The aromatic benzyl ring can engage in several types of π-interactions. These include π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), and π-cation interactions where the electron-rich aromatic ring interacts with a positively charged group. mdpi.comnih.gov
The following table summarizes the potential binding interactions of this compound within a hypothetical protein active site.
| Molecular Moiety of this compound | Potential Interacting Residue(s) | Type of Interaction |
| Protonated Piperazine Nitrogen (N4) | Aspartate (Asp), Glutamate (Glu) | Ionic Bond / Salt Bridge acs.orgmdpi.com |
| Acetyl Carbonyl Oxygen | Serine (Ser), Tyrosine (Tyr), Asn (Asn) | Hydrogen Bond acs.org |
| Benzyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking mdpi.com |
| Benzyl Ring | Lysine (Lys), Arginine (Arg) | π-Cation Interaction |
| Piperazine Ring (Chair Conformation) | Leucine (Leu), Valine (Val) | Hydrophobic Interactions |
Effective molecular docking requires accurate three-dimensional (3D) structures for both the ligand and the receptor.
Ligand Preparation: The 2D structure of this compound is first drawn and then converted into a 3D model. This structure must be energy-minimized to find its most stable, low-energy conformation. This process ensures that the ligand's geometry, including bond lengths and angles, is realistic before docking. nih.gov
Homology Modeling: When an experimental 3D structure of the target protein (determined by X-ray crystallography or NMR) is not available, a theoretical model can be built using homology modeling. nih.govresearchgate.net This process involves finding a protein with a similar amino acid sequence (a template) for which a 3D structure is known. The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone structure. This model is then refined and validated before being used in docking studies. mdpi.comresearchgate.net
Modeling of Acid-Base Equilibria and Protonation States
The piperazine ring contains two nitrogen atoms, making it a dibasic compound. The protonation state of these nitrogens is highly dependent on the pH of the surrounding environment. Computer modeling of the acid-base equilibria is crucial for understanding which species (diprotonated, monoprotonated, or neutral) will be present at a given pH. muni.czmuni.cz
For this compound, the two nitrogen atoms have distinct basicities. The acetyl group is electron-withdrawing, which significantly reduces the basicity of the adjacent nitrogen (N1). The benzyl group on N4 is less electron-withdrawing, so N4 is the more basic of the two nitrogens.
Computational models can predict the pKa values for the protonation of each nitrogen. From these pKa values, a distribution diagram can be generated, showing the percentage of each protonated species as a function of pH. muni.cz In weakly acidic conditions, piperazine derivatives tend to co-exist predominantly in their monoprotonated form. muni.cz This selective protonation is a key principle used to control reactivity in chemical syntheses. muni.cz
The table below illustrates the expected distribution of protonation states for this compound across a range of pH values, based on modeling principles for similar compounds.
| pH | Neutral Species (%) | Monoprotonated Species (at N4) (%) | Diprotonated Species (%) |
| 2.0 | ~0 | ~15 | ~85 |
| 4.0 | ~0 | ~90 | ~10 |
| 7.4 | ~75 | ~25 | ~0 |
| 9.0 | ~98 | ~2 | ~0 |
| 12.0 | >99 | ~0 | ~0 |
This modeling is critical for predicting the molecule's charge at physiological pH (around 7.4), which in turn influences its solubility, membrane permeability, and ability to form ionic bonds with a receptor target.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Computational chemistry provides powerful tools to explore its potential energy surface, identifying stable conformers and the energy barriers that separate them. The conformational landscape of this molecule is primarily dictated by the interplay of three structural features: the piperazine ring puckering, the orientation of the N-acetyl group, and the rotation of the N-benzyl group.
Piperazine Ring Conformation:
The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on the nitrogen atoms introduces steric and electronic effects that can influence the stability of different chair forms, as well as the potential for boat or twist-boat conformations. For monosubstituted and asymmetrically disubstituted piperazines, the chair conformers can exist in two forms, with the substituents in either axial or equatorial positions. The interconversion between these chair forms, known as ring inversion, has an associated energy barrier.
N-Acetyl Group Orientation:
A critical conformational feature of this compound is the rotation around the C(O)-N bond of the acetyl group. Due to the partial double bond character of the amide bond, rotation is restricted, leading to the existence of distinct rotational isomers (rotamers). This restricted rotation gives rise to a significant energy barrier. Studies on similar N-acylpiperazines have shown that the energy barrier for the amide bond rotation is typically higher than that for the piperazine ring inversion.
N-Benzyl Group Orientation:
Detailed Research Findings:
While specific computational studies exclusively focused on this compound are limited, extensive research on related compounds, such as 1-acetylpiperazine (B87704) and various N-benzylpiperazine derivatives, provides a strong basis for understanding its conformational behavior.
A comprehensive theoretical and experimental study on 1-acetylpiperazine revealed that the most stable conformers are not the standard chair conformations with the acetyl group in an equatorial position. nih.gov Instead, steric interactions between the acetyl group and the piperazine ring lead to distorted or alternative low-energy conformations. This finding is crucial for understanding the conformational preferences of the acetyl-piperazine moiety within the larger this compound structure.
Furthermore, NMR-based investigations into N-benzoylated piperazines have elucidated the energetic barriers associated with both amide bond rotation and piperazine ring inversion. rsc.org These studies have demonstrated that two distinct coalescence points can be observed, corresponding to these two conformational processes, with the activation energy for amide rotation generally being higher. rsc.org
Energy Landscapes and Conformational Preferences:
The potential energy surface of this compound is characterized by multiple local minima, each corresponding to a different conformer. The relative energies of these conformers determine their population at a given temperature. The primary low-energy conformations are expected to be chair forms of the piperazine ring, with the bulkier benzyl group preferentially occupying the equatorial position to minimize steric hindrance. The acetyl group's orientation, however, is more complex due to the interplay of steric and electronic effects.
Below are interactive data tables summarizing the expected key conformational parameters and relative energy contributions based on studies of analogous compounds.
Table 1: Key Dihedral Angles in Postulated Low-Energy Conformers of this compound
| Conformer | Dihedral Angle | Typical Value (degrees) | Description |
| Chair (equatorial benzyl) | C2-N1-C(O)-CH₃ | ~180° (trans) or ~0° (cis) | Defines the orientation of the acetyl group relative to the piperazine ring. |
| C6-N1-C(O)-CH₃ | ~180° (trans) or ~0° (cis) | Defines the orientation of the acetyl group relative to the piperazine ring. | |
| C3-N4-CH₂-C(phenyl) | ~180° (anti) or ~±60° (gauche) | Defines the orientation of the benzyl group relative to the piperazine ring. | |
| C5-N4-CH₂-C(phenyl) | ~180° (anti) or ~±60° (gauche) | Defines the orientation of the benzyl group relative to the piperazine ring. |
Table 2: Estimated Energy Barriers for Conformational Interconversions
| Process | Estimated Energy Barrier (kJ/mol) | Method of Estimation |
| Piperazine Ring Inversion | 40 - 50 | Based on experimental and computational data for substituted piperazines. |
| N-Acetyl Amide Rotation | 55 - 80 | Based on temperature-dependent NMR studies of N-acylpiperazines. rsc.org |
| N-Benzyl Group Rotation | 5 - 15 | Estimated based on the lower steric hindrance compared to the amide rotation. |
The interplay of these conformational motions results in a complex energy landscape. The most populated conformers at equilibrium will be those that minimize steric clashes, such as the equatorial positioning of the benzyl group, while also accommodating the electronic preferences of the amide bond. The existence of multiple stable conformers separated by significant energy barriers suggests that this compound is likely to exist as a mixture of conformers in solution.
Exploration of Functional Group Transformations
Functional group transformations of this compound and its derivatives primarily involve oxidation and reduction reactions. These processes can target the benzyl group, the acetyl group, or the piperazine ring itself, leading to significant structural modifications.
Oxidation Reactions of Benzylpiperazine Derivatives
The oxidation of benzylpiperazine derivatives can occur at several positions, including the benzylic carbon, the aromatic ring, and the carbon atoms of the piperazine ring.
Aromatic and Benzylic Oxidation : Metabolic studies on N-benzylpiperazine (BZP), a closely related precursor, show that oxidation is a primary transformation pathway. In vivo and in vitro experiments have identified hydroxylation of the aromatic ring as a key metabolic step, yielding phenolic derivatives. mdma.chnih.gov This suggests that this compound could undergo similar aromatic hydroxylation under biological or biomimetic conditions.
Piperazine Ring Oxidation : Synthetic oxidation using powerful reagents like ruthenium tetroxide (RuO₄) on N-benzylated piperazines has been shown to attack the N-α-C-H bonds. researchgate.net For a compound like 1-benzoyl-4-benzylpiperazine, which is structurally analogous to this compound, RuO₄-mediated oxidation leads to a complex mixture of products resulting from cleavage at both the endocyclic (piperazine ring) and exocyclic (benzylic) positions. researchgate.net This indicates that the piperazine ring is susceptible to oxidative cleavage under harsh conditions.
Table 1: Products from Oxidation of N-Benzylpiperazine Derivatives
| Precursor Compound | Reaction Type/Reagent | Key Product(s) | Reference |
|---|---|---|---|
| N-Benzylpiperazine (BZP) | Metabolism (in vivo) | Hydroxylated BZP (e.g., 4-hydroxy-BZP) | mdma.chnih.gov |
| 1-Benzoyl-4-benzylpiperazine | RuO₄ / NaIO₄ | Oxygenated derivatives, Benzaldehyde | researchgate.net |
Reduction Reactions of Benzylpiperazine Derivatives
Reduction strategies for this compound typically focus on two key functional groups: the amide (acetyl group) and the benzyl group.
Amide Reduction : The acetyl group, being an amide, can be reduced to an ethyl group to yield 1-ethyl-4-benzylpiperazine. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. This reaction converts the electron-withdrawing acetyl group into an electron-donating ethyl group, significantly altering the electronic properties of the N1 nitrogen.
Debenzylation : The benzyl group on the N4 nitrogen is readily cleaved through catalytic hydrogenolysis. This reaction is a cornerstone of synthetic chemistry, where the benzyl group is often employed as a protecting group for secondary amines. orgsyn.org The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This reaction selectively removes the benzyl group to yield 1-acetylpiperazine, unmasking the N4 position for further derivatization.
Table 2: Common Reduction Reactions for this compound
| Target Group | Reaction Type | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Acetyl (Amide) | Amide Reduction | LiAlH₄ or BH₃∙THF | 1-Ethyl-4-benzylpiperazine | General Reactivity |
| Benzyl | Catalytic Hydrogenolysis | H₂, Pd/C | 1-Acetylpiperazine | orgsyn.org |
Electrophilic Aromatic Substitution on the Benzyl Moiety
The benzyl group of this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution (EAS). The substituent attached to the ring is an alkyl group (-CH₂-piperazinyl-acetyl), which influences both the rate of reaction and the regiochemical outcome.
Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. This activating nature is due to the electron-donating inductive effect of the sp³-hybridized carbon atom attached to the ring. As an activating group, the substituent directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to yield primarily a mixture of ortho- and para-substituted products. For example, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to produce 1-acetyl-4-(4-bromobenzyl)piperazine as the major product, with the ortho-isomer as a minor product.
Reactions Involving the Piperazine Nitrogen Atoms
In this compound, both nitrogen atoms are tertiary and thus unreactive as nucleophiles in reactions that require an N-H bond. The N1 nitrogen is part of a low-reactivity amide group, while the N4 nitrogen is a tertiary amine. To perform reactions such as Michael additions or reactions with sulfonyl chlorides, one must start with a precursor that possesses a secondary amine, such as 1-benzylpiperazine . This compound serves as an excellent model for demonstrating the potential reactivity of the piperazine core.
Mono-Aza-Michael Addition Reactions
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (a Michael acceptor). nih.govgeorgiasouthern.edu The secondary amine of 1-benzylpiperazine is a potent nucleophile for this transformation. This reaction is a reliable method for C-N bond formation and the synthesis of β-amino carbonyl compounds and related structures. georgiasouthern.edu The reaction proceeds by the nucleophilic attack of the secondary amine onto the β-carbon of the activated alkene.
Table 3: Examples of Aza-Michael Addition with 1-Benzylpiperazine
| Michael Acceptor | Product Structure | Reference |
|---|---|---|
| Methyl Acrylate | Methyl 3-(4-benzylpiperazin-1-yl)propanoate | rsc.orgsemanticscholar.org |
| Acrylonitrile | 3-(4-benzylpiperazin-1-yl)propanenitrile | georgiasouthern.edu |
Reactions with Electrophilic Reagents (e.g., Sulfonyl Chlorides, Carbamoyl Chlorides)
The nucleophilic secondary amine of 1-benzylpiperazine readily reacts with various electrophilic reagents.
Reaction with Sulfonyl Chlorides : 1-Benzylpiperazine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form stable sulfonamides. nih.govroyalsocietypublishing.org This reaction is a standard method for the synthesis of N-sulfonylated piperazine derivatives.
Reaction with Carbamoyl Chlorides : The reaction of 1-benzylpiperazine with a carbamoyl chloride results in the formation of a substituted urea. This provides a route to N,N,N'-trisubstituted ureas, which are of interest in medicinal chemistry.
These reactions highlight the utility of the free secondary amine in benzylpiperazine derivatives for constructing a wide array of more complex molecules through the formation of sulfonamide or urea linkages.
Role As a Chemical Scaffold and Intermediate in Advanced Chemical Synthesis
1-Acetyl-4-benzylpiperazine as a Precursor in Multi-step Organic Synthesis
The 1-benzylpiperazine (B3395278) structure is a key intermediate in the synthesis of more complex molecules. The benzyl (B1604629) group can function as a protecting group for one of the nitrogen atoms in the piperazine (B1678402) ring, which can be readily removed through hydrogenolysis. This strategy is crucial for the preparation of 1-monosubstituted and unsymmetrically 1,4-disubstituted piperazines, enabling chemists to introduce different functionalities at each nitrogen atom in a controlled manner orgsyn.org.
The synthesis of 1-benzylpiperazine itself can be achieved through the reaction of piperazine with benzyl chloride orgsyn.org. The subsequent acetylation to form this compound introduces an amide functionality. This acetyl group can modify the electronic properties and reactivity of the adjacent nitrogen atom. In a synthetic sequence, the acetyl group can be hydrolyzed under basic or acidic conditions, freeing the nitrogen for further reactions. Alternatively, the benzyl group can be cleaved first, leaving the acetylated piperazine as an intermediate for further elaboration. This strategic use of protecting and functional groups allows this compound and its parent compound, 1-benzylpiperazine, to serve as crucial building blocks in the multi-step synthesis of novel compounds designed for specific biological investigations orgsyn.orggoogle.comgoogle.com.
Development of Piperazine-Based Ligands and Compounds for Specific Research Targets
The benzylpiperazine moiety is a privileged scaffold in drug discovery, frequently incorporated into the design of ligands that target a wide array of proteins, including receptors, enzymes, and transporters. Its structural properties allow it to interact with various biological targets, and modifications to its structure can fine-tune binding affinity, selectivity, and functional activity.
The benzylpiperazine core is a prominent feature in many high-affinity ligands for sigma receptors (σR), particularly the σ1 subtype, which is implicated in a range of neurological processes nih.gov. Researchers have synthesized and characterized numerous benzylpiperazine derivatives to probe the structure-activity relationships (SAR) at these receptors nih.gov. A pharmacophore model for σ1R ligands often includes two hydrophobic regions and a central basic nitrogen, a pattern that the benzylpiperazine structure fits well acs.org.
Studies have shown that modifications to the benzyl group and the substituent on the second piperazine nitrogen can dramatically influence binding affinity and selectivity. For instance, a series of benzylpiperazinyl derivatives demonstrated high affinity for σ1R, with dissociation constants (Ki) in the low nanomolar range, and significant selectivity over the σ2R subtype nih.gov. Another study reported that N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine is a highly potent and selective σ1R ligand acs.org. These compounds serve as valuable tools for mechanistic studies to understand the physiological roles of sigma receptors nih.govsigmaaldrich.com.
| Compound Name | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | 1.6 | 1418 | 886 |
| Compound 13 (N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine) | 2.7 | 103 | 38 |
| Compound 30 (N-(benzofuran-2-ylmethyl)-N′-(4′-(2′′-fluoroethoxy)benzyl)piperazine) | 2.6 | 486 | 187 |
| BP-I (1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine) | 0.43 | 40.0 | 93 |
This table presents binding affinity data for select benzylpiperazine derivatives at sigma receptors, compiled from scientific literature nih.govacs.orgnih.gov.
The versatile piperazine scaffold has also been employed in the design of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes nih.gov. By incorporating the piperazine ring system into molecules containing a zinc-binding group, such as a sulfonamide or sulfamate (B1201201), researchers have developed potent inhibitors of specific CA isoforms nih.govacs.org.
A series of sulfamate derivatives featuring a substituted piperazine ring demonstrated low nanomolar inhibition of several human (h) CA isoforms, including the tumor-associated hCA IX and hCA XII nih.gov. The nature of the substituent on the piperazine ring was found to be critical for potency and selectivity. These findings highlight the utility of the piperazine scaffold in creating specific enzyme inhibitors for research into the roles of different CA isoforms in health and disease nih.govrsc.org.
| Compound Class | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Piperazinyl-ureido Sulfamates | 1.0 - 94.4 | 0.91 - 36.9 | 1.0 - 84.5 |
This table summarizes the range of inhibition constants (Ki) for a series of piperazine-based sulfamates against key human carbonic anhydrase isoforms nih.gov.
1-Benzylpiperazine (BZP) and its derivatives have been extensively studied for their interactions with monoamine transporters: the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT) wikipedia.orgnih.gov. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission nih.gov.
In vitro studies using synaptosomes have shown that BZP functions as a substrate for these transporters, causing the release of monoamines in a manner similar to amphetamine, though with lower potency wikipedia.orgnih.gov. BZP displays a preference for NET, followed by DAT, and has a significantly lower potency for SERT wikipedia.org. This profile of activity has made BZP and its analogs important research tools for exploring the mechanisms of monoamine release and reuptake inhibition, contributing to the understanding of transporter function and pharmacology wikipedia.orgnih.gov.
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) |
| 1-Benzylpiperazine (BZP) | 62 | 175 | 6050 |
| d-amphetamine | 7 | 25 | 1765 |
| d-methamphetamine | 12 | 25 | 736 |
This table compares the potency (EC50 for neurotransmitter release) of 1-Benzylpiperazine and reference stimulants at monoamine transporters wikipedia.org.
The N-arylpiperazine motif is a well-established pharmacophore for serotonin (5-HT) receptor ligands semanticscholar.org. While 1-benzylpiperazine itself acts as a non-selective agonist at various 5-HT receptors, more complex derivatives have been synthesized to achieve high affinity and selectivity for specific subtypes, particularly the 5-HT1A receptor wikipedia.orgnih.gov.
For example, researchers have developed series of 1-(benzocycloalkyl)-4-(benzamidoalkyl)piperazines that bind to 5-HT1A receptors with nanomolar affinity nih.gov. More recently, hybrid molecules combining a coumarin (B35378) scaffold with a piperazine moiety have yielded compounds with exceptional potency and selectivity for the 5-HT1A receptor, with Ki values in the sub-nanomolar range semanticscholar.org. These highly selective ligands are indispensable tools for dissecting the complex roles of different 5-HT receptor subtypes in the central nervous system semanticscholar.orgmdpi.com.
| Compound | Target Receptor | Ki (nM) |
| Compound 7 (6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) | 5-HT1A | 0.57 |
| Compound 4 (6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) | 5-HT1A | 0.78 |
This table shows the high binding affinity of select coumarin-piperazine hybrid compounds for the 5-HT1A receptor semanticscholar.org.
The benzylpiperazine scaffold is frequently used as a core component in the synthesis of hybrid molecules designed to interact with multiple biological targets or to combine different functional properties into a single chemical entity. This approach is valuable for developing novel research probes and exploring polypharmacology.
Examples of such hybrid molecules include:
Bifunctional σR Ligands/Antioxidants: The benzylpiperazine moiety has been chemically linked to α-lipoic acid, a natural antioxidant, to create compounds that not only bind to sigma receptors but also possess antioxidant properties nih.gov.
Coumarin-Piperazine Hybrids: As mentioned previously, the fusion of coumarin and piperazine structures has led to potent dual agents for serotonin and dopamine receptors, which are used in CNS research semanticscholar.org.
Bergenin-Piperazine Hybrids: The benzylpiperazine scaffold has been integrated with bergenin, a natural product, to synthesize novel heterocyclic hybrids for investigation in cancer research nih.gov.
These examples demonstrate the modularity of the benzylpiperazine structure, allowing it to be combined with other pharmacophores to create sophisticated molecular tools for a wide range of scientific investigations nih.govsemanticscholar.orgnih.gov.
Applications in Medicinal Chemistry Research
In medicinal chemistry, the benzylpiperazine moiety is a well-known pharmacophore found in a wide array of biologically active compounds. It is recognized for its ability to interact with various biological targets, particularly within the central nervous system (CNS). The parent compound, 1-benzylpiperazine (BZP), for example, is a CNS stimulant that interacts with dopaminergic and serotonergic systems. wikipedia.orgnih.govnih.gov This known activity makes the benzylpiperazine scaffold an attractive starting point for designing new therapeutic agents.
The introduction of an acetyl group to create this compound alters the electronic and steric properties of the molecule compared to BZP. This modification can significantly influence how the molecule interacts with a biological target. Medicinal chemists utilize such modifications to fine-tune the pharmacological profile of a lead compound. The acetyl group can:
Alter Receptor Binding: The size and polarity of the acetyl group can change the affinity and selectivity of the molecule for its target receptor or enzyme. For instance, while BZP acts as a serotonin receptor agonist, modifications to the piperazine ring can modulate this activity. nih.gov
Modify Physicochemical Properties: Acetylation can impact properties like solubility, lipophilicity, and metabolic stability, which are critical for a molecule's journey through the body to its site of action.
Serve as a Handle for Further Derivatization: The core structure can be used to synthesize a library of related compounds. By keeping the this compound core constant and adding various substituents to the benzyl ring, researchers can explore structure-activity relationships (SAR). This systematic approach helps in identifying which parts of the molecule are essential for its biological effect and how to optimize them.
The benzylpiperazine framework is a component of numerous "designer drugs," which are structural analogs of controlled substances designed to mimic their pharmacological effects. wikipedia.orgresearchgate.net This underscores the potent biological activity of this chemical scaffold. Research into derivatives aims to separate desired therapeutic effects from unwanted psychoactive properties. For example, by creating derivatives of the benzylpiperazine scaffold, scientists have developed compounds with potential neuroprotective activities.
Table 2: Influence of Structural Modifications on Benzylpiperazine Derivatives
| Derivative Class | Modification Strategy | Potential Impact on Target Interaction | Research Area |
|---|---|---|---|
| Phenyl-substituted Benzylpiperazines | Adding groups (e.g., fluoro, nitro) to the benzyl ring | Modulates binding affinity and selectivity for CNS receptors | Neuroprotective agents, CNS drugs |
| N-Acyl Benzylpiperazines | Replacing the acetyl group with other acyl groups | Alters potency and metabolic stability | SAR studies for various targets |
Advanced Analytical Methodologies for Characterization in Research Settings
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to the analysis of 1-Acetyl-4-benzylpiperazine, offering powerful tools for both the separation of the compound from complex mixtures and the assessment of its purity. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the principal techniques employed.
Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint.
For piperazine (B1678402) derivatives, GC-MS analysis is a well-established method mdma.chnih.gov. While the direct analysis of some piperazines can be challenging without derivatization, the acetylation of the piperazine nitrogen in this compound generally improves its chromatographic behavior. The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. A key fragment would likely correspond to the tropylium (B1234903) ion (C7H7+), derived from the benzyl (B1604629) group, at a mass-to-charge ratio (m/z) of 91. Other significant fragments would arise from the cleavage of the piperazine ring and the loss of the acetyl group. For instance, studies on similar benzylpiperazine compounds show characteristic ions that allow for their identification researchgate.net.
A typical GC-MS method for the analysis of piperazine derivatives would involve a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature program designed to ensure adequate separation from any impurities or related compounds mdma.chnih.gov.
Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
| m/z | Proposed Fragment Ion | Structural Origin |
| 218 | [M]+• (Molecular Ion) | Intact this compound molecule |
| 175 | [M - CH3CO]+ | Loss of the acetyl group |
| 127 | [M - C7H7]+ | Loss of the benzyl group |
| 91 | [C7H7]+ | Tropylium ion from the benzyl group |
| 86 | [C5H10N]+ | Fragment from the piperazine ring |
| 43 | [CH3CO]+ | Acetyl cation |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Analysis and Isomer Discrimination
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers a versatile and highly sensitive approach for the analysis of this compound. It is especially advantageous for the analysis of complex mixtures and for compounds that may not be suitable for GC-MS due to thermal instability or low volatility. LC-MS is increasingly becoming the technique of choice for the analysis of piperazine derivatives mdma.chnih.govmdpi.com.
In a typical reversed-phase LC method, this compound would be separated on a C18 column using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) mdma.chnih.gov. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.
The use of tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity. In this setup, the precursor ion corresponding to the protonated molecule of this compound ([M+H]+ at m/z 219) is selected and fragmented to produce a series of product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices nih.gov.
Furthermore, LC-based methods are crucial for the potential discrimination of isomers. While this compound itself does not have stereoisomers, it may have positional isomers if the acetyl or benzyl groups were located at different positions on the piperazine ring. High-performance liquid chromatography (HPLC) with an appropriate stationary phase can achieve the separation of such isomers researchgate.net.
Integration of Analytical Data for Comprehensive Structural Confirmation
For the unequivocal structural confirmation of this compound, it is essential to integrate data from multiple analytical techniques. This correlative approach ensures that all aspects of the molecular structure are thoroughly elucidated.
Corroboration of Spectroscopic, Crystallographic, and Chromatographic Data
A comprehensive structural confirmation of this compound relies on the synergistic interpretation of data from various analytical platforms:
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the piperazine ring protons (which may appear as complex multiplets due to their conformational arrangement), and the methyl protons of the acetyl group. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the acetyl group. Spectroscopic data for the closely related compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine (B17747) has been extensively studied and can serve as a reference for signal assignments researchgate.net.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. A detailed vibrational analysis of the analogous compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been performed, providing a solid basis for the interpretation of the vibrational spectra of this compound researchgate.net.
Mass Spectrometry (MS): As discussed, both GC-MS and LC-MS provide the molecular weight of the compound and valuable information about its fragmentation pattern, which helps to piece together the molecular structure.
Crystallographic Data:
X-ray Crystallography: In cases where a single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique would precisely determine the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. While no specific crystal structure for this compound is publicly available, crystallographic studies on other N-acetylated piperazine derivatives have been conducted and provide insight into the expected molecular geometry researchgate.net.
Chromatographic Data:
The retention time in both GC and LC provides a characteristic property of the compound under specific analytical conditions. When combined with the mass spectrometric data, it provides a high degree of confidence in the identification of this compound in a sample.
Advanced Data Processing and Interpretation in Chemical Characterization
The vast amount of data generated from these analytical techniques necessitates the use of advanced data processing and interpretation tools. Modern analytical software allows for the deconvolution of complex chromatograms, the automated searching of mass spectral libraries, and the prediction of NMR spectra.
For instance, in mass spectrometry, computational tools can be used to predict the fragmentation patterns of a proposed structure, which can then be compared with the experimental data. Similarly, for NMR, software can simulate spectra based on a given structure, aiding in the assignment of complex signals. The analysis of spectroscopic data for 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been supported by Density Functional Theory (DFT) calculations to predict and confirm vibrational frequencies and NMR chemical shifts researchgate.net. This computational approach is invaluable for the detailed structural elucidation of this compound.
The integration of these advanced data processing techniques with the raw analytical data allows for a comprehensive and confident characterization of this compound, which is indispensable for its application in scientific research.
Table 2: Summary of Analytical Techniques and Their Role in the Characterization of this compound
| Analytical Technique | Information Provided | Relevance to Characterization |
| GC-MS | Retention time, molecular weight, fragmentation pattern | Purity assessment, identification, structural information |
| LC-MS/MS | Retention time, molecular weight, specific fragmentation patterns | High-sensitivity analysis, quantification, isomer discrimination |
| ¹H and ¹³C NMR | Chemical environment of atoms, connectivity | Definitive structural elucidation |
| FT-IR/Raman | Presence of functional groups | Confirmation of molecular structure |
| X-ray Crystallography | 3D molecular structure, bond lengths and angles | Unambiguous structural confirmation (if a crystal is available) |
Q & A
Basic: What are the primary synthetic routes for 1-Acetyl-4-benzylpiperazine, and what reagents are critical for its preparation?
Answer:
The synthesis typically involves a multi-step approach:
Piperazine Functionalization : Introduce the benzyl group via nucleophilic substitution using benzyl chloride or bromide under basic conditions (e.g., triethylamine or K₂CO₃) to form 4-benzylpiperazine .
Acetylation : React the intermediate with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Catalytic bases like DMAP may enhance acylation efficiency .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity (>95%) .
Key Reagents : Benzyl chloride, acetyl chloride, triethylamine, anhydrous DCM.
Advanced: How can regioselectivity challenges during benzylation or acetylation be resolved?
Answer:
Regioselectivity issues arise due to competing N- or O-acylation and steric hindrance. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor N-acylation over O-acylation .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before benzylation .
- Catalytic Optimization : Use DMAP to activate acetyl chloride, reducing side reactions .
- Analytical Validation : Confirm regiochemistry via ¹H/¹³C NMR (e.g., acetyl group protons at δ 2.1–2.3 ppm) and X-ray crystallography .
Basic: What spectroscopic and chromatographic methods validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peak at m/z 246.3 (C₁₃H₁₈N₂O) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30; retention time ~8.2 min) .
Advanced: How to address contradictory bioactivity results in receptor binding assays?
Answer: Contradictions may stem from impurities, assay conditions, or structural analogs. Mitigation steps:
Purity Verification : Confirm compound purity (>98%) via HPLC and elemental analysis .
Assay Reproducibility : Standardize buffer pH (7.4), temperature (37°C), and ligand concentrations across trials .
Structural Analog Comparison : Test derivatives (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine) to isolate pharmacophore contributions .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental data .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (category 2 irritation hazard) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (flash point: ~150°C) .
- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with logP and solubility .
- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA <70 Ų) and CYP450 inhibition risks .
- Metabolic Stability : Simulate hepatic metabolism (CYP3A4/2D6) using Schrödinger’s MetaSite to identify vulnerable sites for modification .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Solvent Pair : Methanol/water (3:1) yields needle-like crystals with high purity (>98%) .
- Temperature Gradient : Dissolve in hot methanol (60°C), slowly add water, and cool to 4°C for 12 hours .
- Alternative : Ethyl acetate/hexane (1:2) for rapid crystallization, though yield may be lower (~85%) .
Advanced: How to resolve discrepancies between theoretical and experimental NMR spectra?
Answer:
- Dynamic Effects : Account for piperazine ring puckering via variable-temperature NMR (VT-NMR) to assess conformational mobility .
- Impurity Identification : Compare experimental peaks with predicted spectra (e.g., ACD/Labs) to detect byproducts like unreacted 4-benzylpiperazine .
- Solvent Artifacts : Use deuterated DMSO or CDCl₃ to avoid solvent-induced shifts .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation Pathways : Hydrolysis of the acetyl group in humid conditions forms 4-benzylpiperazine .
- Storage Conditions : Argon-sealed vials at –20°C, with silica gel desiccant to limit moisture .
- Stability Monitoring : Quarterly HPLC checks to detect degradation (retention time shifts >5% indicate instability) .
Advanced: What strategies improve the yield of this compound in scale-up synthesis?
Answer:
- Catalyst Optimization : Replace triethylamine with polymer-supported bases (e.g., PS-DMAP) for easier recovery .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-acylation) and improve heat dissipation .
- Microwave Assistance : Accelerate acylation (10 minutes at 80°C vs. 2 hours conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
